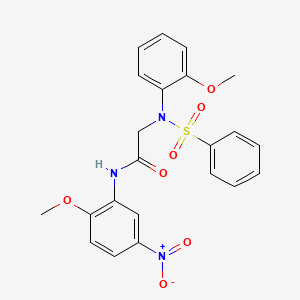

N-(1-ethyl-4-piperidinyl)-2-phenoxypropanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to N-(1-ethyl-4-piperidyl)-2-phenoxypropanamide, involves various chemical reactions that yield compounds with significant biological activities. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for their anti-acetylcholinesterase activity, showcasing the potential therapeutic applications of such compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The study by Brine et al. (1995) involved the synthesis and X-ray analysis of enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, providing insights into the stereochemistry and molecular interactions of such compounds (Brine et al., 1995).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that alter their properties and potential applications. For example, the study by Ishii et al. (1997) on the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene reveals a novel carbonylation reaction at a C−H bond in the piperazine ring, highlighting the complex chemical behavior of these compounds (Ishii et al., 1997).

Wissenschaftliche Forschungsanwendungen

Anti-acetylcholinesterase Activity

A study focused on synthesizing and evaluating a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups dramatically enhanced activity, highlighting the potential of certain derivatives as potent inhibitors of acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease. The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an affinity 18,000 times greater for AChE than for BuChE, indicating its potential for advanced development as an antidementia agent (Sugimoto et al., 1990).

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Research involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) explored its capability to visualize primary breast tumors in humans in vivo, exploiting the preferential binding to sigma receptors overexpressed on breast cancer cells. The study showed promising results, with focal increased tracer accumulation observed in most breast tumors, suggesting that P-(123)I-MBA could be an effective tool for noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Analysis of Psychoactive Substances

In the context of identifying and characterizing psychoactive substances, a study conducted on three arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, revealed their chemical structures and developed methodologies for their detection in biological matrices. This research is crucial for understanding the pharmacological properties and potential risks associated with these substances, contributing to forensic toxicology and public health safety (De Paoli et al., 2013).

Opioid Receptor Binding and Analgesic Activity

A study on diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides explored their synthesis, X-ray analysis, and biological activities. It was discovered that these compounds exhibit varying degrees of affinity towards opioid receptors, with certain isomers demonstrating potent analgesic properties. This research contributes to the development of novel analgesics with potential therapeutic applications (Brine et al., 1995).

Eigenschaften

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-18-11-9-14(10-12-18)17-16(19)13(2)20-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZORNHPZYWBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethylpiperidin-4-yl)-2-phenoxypropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)

![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)

![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)

![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)

![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)

![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)

![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)